N-(1H-Pyrrol-1-yl)-4-pyridinamine
Description
N-(1H-Pyrrol-1-yl)-4-pyridinamine is a heterocyclic compound featuring a pyridine backbone substituted with a pyrrole ring at the 4-position via an amine linkage. Pyrrole and pyridine moieties are common in medicinal chemistry due to their electronic properties and ability to engage in hydrogen bonding, which enhances biological activity .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-pyrrol-1-ylpyridin-4-amine |
InChI |
InChI=1S/C9H9N3/c1-2-8-12(7-1)11-9-3-5-10-6-4-9/h1-8H,(H,10,11) |
InChI Key |
JZJOYDMEYCKSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)NC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be contrasted with the following analogs:
Key Observations :
- Backbone Diversity: The pyridine-pyrrole system in the target compound differs from benzenesulfonamide () and quinoline () backbones, which may alter electronic properties and binding affinity.
- Substituent Impact: Electron-withdrawing groups (e.g., NO₂, Cl in ) increase melting points and stability, suggesting that similar substituents on the target compound could enhance thermal resilience .
Physical and Spectroscopic Properties
- Melting Points : Pyridine derivatives with halogen substituents () exhibit higher melting points (268–287°C) due to strong intermolecular forces . The target compound’s melting point is expected to fall within this range if similar substituents are present.
- Spectroscopy : Pyrrole N-H stretches in IR (~3400 cm⁻¹) and pyridine C-N peaks in ¹H NMR (δ 8.0–8.5 ppm) are characteristic features shared across analogs .
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